molecular formula C18H18F2N4O2 B2605882 9-(4-(difluoromethoxy)phenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 697255-71-3

9-(4-(difluoromethoxy)phenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2605882
CAS No.: 697255-71-3
M. Wt: 360.365
InChI Key: MMEFKIBXRKWHSL-UHFFFAOYSA-N
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Description

9-(4-(difluoromethoxy)phenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that belongs to the triazoloquinazoline family. This compound is known for its unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The presence of the difluoromethoxy group and the triazoloquinazoline core imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 9-(4-(difluoromethoxy)phenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through the cyclization of appropriate precursors, such as hydrazines and nitriles, under acidic or basic conditions.

    Quinazoline Core Construction: The triazole intermediate is then reacted with suitable reagents to construct the quinazoline core. This step often involves cyclization reactions facilitated by catalysts or specific reaction conditions.

    Introduction of the Difluoromethoxy Group:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

9-(4-(difluoromethoxy)phenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or aryl halides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-(4-(difluoromethoxy)phenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an anticancer, antidiabetic, and antioxidant agent. It has been evaluated for its activity against various cancer cell lines and its ability to inhibit specific enzymes.

    Industry: The compound is used in the development of new materials, such as fluorescent probes for detecting metal ions, and in the synthesis of high-energy materials.

Mechanism of Action

The mechanism of action of 9-(4-(difluoromethoxy)phenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth or the regulation of metabolic processes.

Comparison with Similar Compounds

Similar compounds to 9-(4-(difluoromethoxy)phenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazoline derivatives and related heterocyclic compounds. Some examples are:

The uniqueness of this compound lies in its specific structural features, such as the difluoromethoxy group and the triazoloquinazoline core, which confer distinct chemical and biological properties.

Properties

IUPAC Name

9-[4-(difluoromethoxy)phenyl]-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O2/c1-18(2)7-12-14(13(25)8-18)15(24-17(23-12)21-9-22-24)10-3-5-11(6-4-10)26-16(19)20/h3-6,9,15-16H,7-8H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEFKIBXRKWHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)OC(F)F)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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